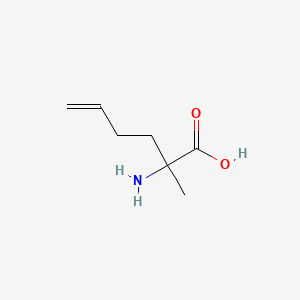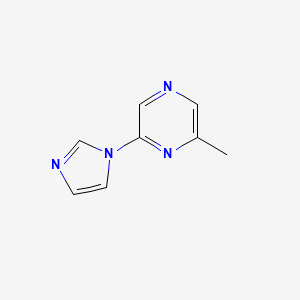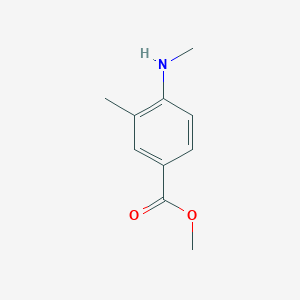![molecular formula C19H18N4O3 B12276828 3-(2-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12276828.png)
3-(2-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a pyridine moiety, which often enhances the compound’s pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with an electrophilic intermediate.
Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors, such as amino alcohols or halogenated amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine and azetidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.
Applications De Recherche Scientifique
3-(2-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 3-(2-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction cascades, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4-one and 6,7-dimethoxyquinazolin-4-one share the quinazolinone core and exhibit similar biological activities.
Pyridine Derivatives: Compounds such as 2-methylpyridine and 4-aminopyridine have structural similarities and are known for their pharmacological properties.
Uniqueness
What sets 3-(2-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one apart is its unique combination of the quinazolinone and pyridine moieties, along with the azetidine ring
Propriétés
Formule moléculaire |
C19H18N4O3 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
3-[2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]-2-oxoethyl]quinazolin-4-one |
InChI |
InChI=1S/C19H18N4O3/c1-13-8-14(6-7-20-13)26-15-9-22(10-15)18(24)11-23-12-21-17-5-3-2-4-16(17)19(23)25/h2-8,12,15H,9-11H2,1H3 |
Clé InChI |
XSFFLNGEGAMUGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)OC2CN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


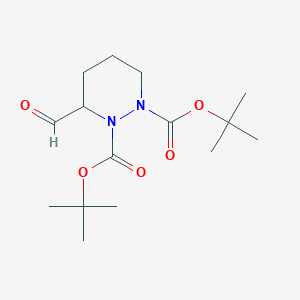

![(6R-trans)-7-Amino-8-oxo-3-(((1-(sulphomethyl)-1H-tetrazol-5-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B12276758.png)
![BenzenaMine, 2-[(1-Methylethyl)sulfinyl]-](/img/structure/B12276766.png)
![1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B12276787.png)
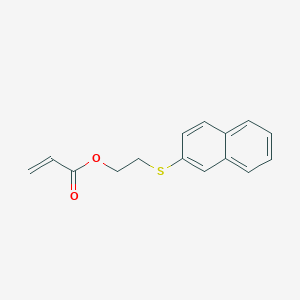

![N-[1-(diphenylmethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B12276798.png)
![3-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B12276802.png)
![7,7-Difluoro-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B12276805.png)
